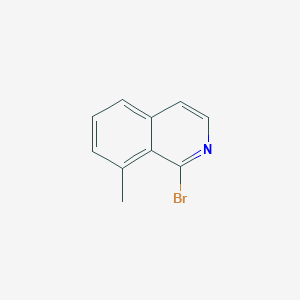
1-Bromo-8-methylisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-8-methylisoquinoline is a chemical compound with the molecular formula C10H8BrN. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a bromine atom at the first position and a methyl group at the eighth position of the isoquinoline ring. Isoquinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Bromo-8-methylisoquinoline can be synthesized through various methods. One common approach involves the bromination of 8-methylisoquinoline using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under reflux conditions in an organic solvent like chloroform or carbon tetrachloride .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination reactions. The process is optimized for high yield and purity, utilizing continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-8-methylisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to 8-methylisoquinoline using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), catalysts (palladium, copper).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, water).
Reduction: Reducing agents (lithium aluminum hydride, hydrogen gas), catalysts (palladium on carbon), solvents (ether, ethanol).
Major Products:
- Substitution reactions yield various substituted isoquinoline derivatives.
- Oxidation reactions produce carboxylic acids or aldehydes.
- Reduction reactions regenerate the parent isoquinoline compound .
Applications De Recherche Scientifique
1-Bromo-8-methylisoquinoline has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Bromo-8-methylisoquinoline involves its interaction with specific molecular targets and pathways. The bromine atom and methyl group influence the compound’s reactivity and binding affinity to biological targets. The compound may act by inhibiting enzymes, modulating receptor activity, or interfering with cellular processes such as DNA replication and protein synthesis .
Comparaison Avec Des Composés Similaires
8-Bromoisoquinoline: Lacks the methyl group at the eighth position.
1-Methylisoquinoline: Lacks the bromine atom at the first position.
1-Bromoisoquinoline: Lacks the methyl group at the eighth position.
Uniqueness: 1-Bromo-8-methylisoquinoline is unique due to the combined presence of both the bromine atom and the methyl group, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H8BrN |
|---|---|
Poids moléculaire |
222.08 g/mol |
Nom IUPAC |
1-bromo-8-methylisoquinoline |
InChI |
InChI=1S/C10H8BrN/c1-7-3-2-4-8-5-6-12-10(11)9(7)8/h2-6H,1H3 |
Clé InChI |
BAIPIEBDVAYGBA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC=C1)C=CN=C2Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,3,3-Trifluoro-2-[3-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B13207527.png)
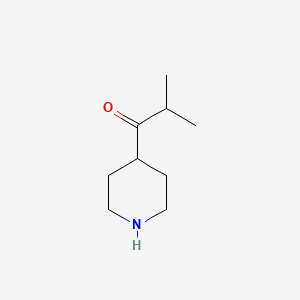

![1-[1-(Aminomethyl)cyclopropyl]-3,3-dimethylcyclobutan-1-ol](/img/structure/B13207539.png)

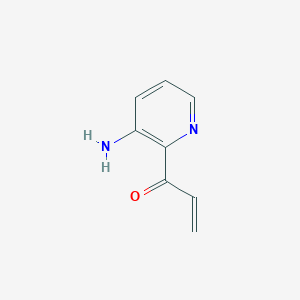
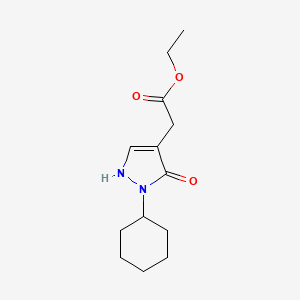
![1-[4-(Benzyloxy)phenyl]-5-cyclopropyl-1H-1,2,4-triazole-3-carboxylic acid](/img/structure/B13207589.png)
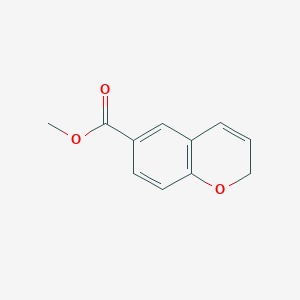
![3-[(3-Chlorophenyl)sulfanyl]cyclohexan-1-one](/img/structure/B13207610.png)
![2-{2-Ethylthieno[2,3-d]pyrimidin-4-yl}acetic acid](/img/structure/B13207613.png)

![2-[6-methoxy-5-(propan-2-yloxy)-2H-indazol-3-yl]acetic acid](/img/structure/B13207628.png)
